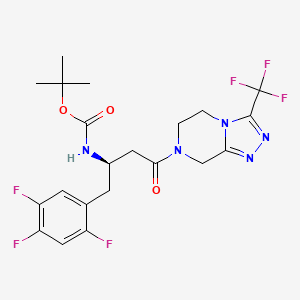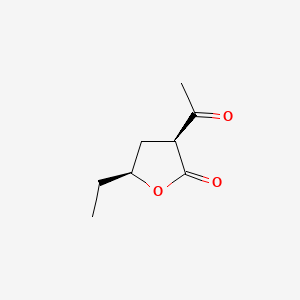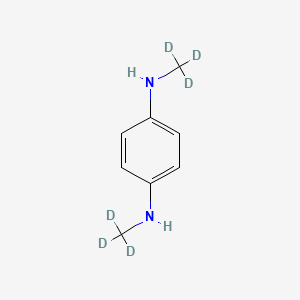
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a chemical compound with the molecular formula C15H9D5O2. This compound is also known as chalcone-d5, and it is a deuterated form of chalcone. Chalcone-d5 is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of chalcone-d5 is not fully understood. However, it is believed that chalcone-d5 acts as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone-d5 also exhibits anti-inflammatory and anti-cancer activity by inhibiting the production of various inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
Chalcone-d5 has been shown to exhibit various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of various inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Chalcone-d5 also exhibits anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
Chalcone-d5 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. It is also a deuterated form of chalcone, which allows for the study of various chemical reactions and mechanisms using nuclear magnetic resonance (NMR) spectroscopy. However, chalcone-d5 also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires the use of deuterated solvents and reagents, which can be costly.
Future Directions
There are several future directions for the study of chalcone-d5. One future direction is the study of its anti-inflammatory and anti-cancer activity in vivo using animal models. Another future direction is the synthesis of novel derivatives of chalcone-d5 with improved activity and selectivity. Additionally, the study of the mechanism of action of chalcone-d5 using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, can provide valuable insights into its biological activity.
Synthesis Methods
The synthesis of chalcone-d5 involves the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base catalyst. The deuterated form of chalcone is obtained by using deuterated solvents and deuterated reagents during the synthesis process.
Scientific Research Applications
Chalcone-d5 is widely used in scientific research for its unique properties and applications. It is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a model compound in the study of various chemical reactions and mechanisms. Chalcone-d5 is also used in the study of various biological processes, such as enzyme inhibition, anti-inflammatory activity, and anti-cancer activity.
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-CDTMZHDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857821 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one | |
CAS RN |
146196-93-2 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)
![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)








![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)
![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
